molecular formula C7H14O2S B14575483 Hexanethioic acid, 2-hydroxy-, S-methyl ester CAS No. 61603-70-1

Hexanethioic acid, 2-hydroxy-, S-methyl ester

Cat. No.: B14575483
CAS No.: 61603-70-1
M. Wt: 162.25 g/mol
InChI Key: SPRKAAXVVWRQRD-UHFFFAOYSA-N
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Description

Hexanethioic acid, 2-hydroxy-, S-methyl ester is an organic compound with the molecular formula C7H14OS. It is also known by other names such as methanethiol caproate, methylthiohexanoate, S-methyl hexanethioate, and S-methyl thiohexanoate . This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester.

Properties

CAS No.

61603-70-1

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

S-methyl 2-hydroxyhexanethioate

InChI

InChI=1S/C7H14O2S/c1-3-4-5-6(8)7(9)10-2/h6,8H,3-5H2,1-2H3

InChI Key

SPRKAAXVVWRQRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)SC)O

Origin of Product

United States

Preparation Methods

The synthesis of hexanethioic acid, 2-hydroxy-, S-methyl ester typically involves the esterification of hexanethioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Hexanethioic acid, 2-hydroxy-, S-methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Hexanethioic acid, 2-hydroxy-, S-methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters.

    Biology: This compound is studied for its potential role in biological systems, including enzyme-catalyzed reactions involving thioesters.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of flavors and fragrances due to its characteristic odor.

Mechanism of Action

The mechanism of action of hexanethioic acid, 2-hydroxy-, S-methyl ester involves its interaction with various molecular targets. In biological systems, thioesters are known to participate in acyl transfer reactions, which are crucial in metabolic pathways. The sulfur atom in the thioester group can act as a nucleophile, facilitating the transfer of acyl groups to other molecules .

Comparison with Similar Compounds

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